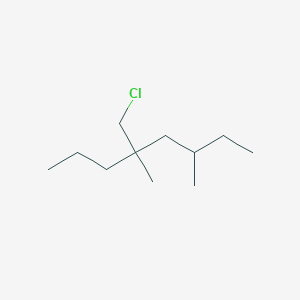

5-(Chloromethyl)-3,5-dimethyloctane

CAS No.:

Cat. No.: VC18120557

Molecular Formula: C11H23Cl

Molecular Weight: 190.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23Cl |

|---|---|

| Molecular Weight | 190.75 g/mol |

| IUPAC Name | 5-(chloromethyl)-3,5-dimethyloctane |

| Standard InChI | InChI=1S/C11H23Cl/c1-5-7-11(4,9-12)8-10(3)6-2/h10H,5-9H2,1-4H3 |

| Standard InChI Key | OFQCGLUSGSYHMK-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)(CC(C)CC)CCl |

Introduction

Chemical Structure and Molecular Configuration

Molecular Architecture

5-(Chloromethyl)-3,5-dimethyloctane features a central octane backbone (C₈H₁₈) substituted with two methyl groups at the 3rd and 5th positions and a chloromethyl group (-CH₂Cl) at the 5th carbon. The branching pattern creates steric effects that influence its reactivity, particularly in nucleophilic substitution reactions. The chlorine atom, bonded to a methylene group, enhances electrophilicity, making the compound susceptible to displacement by nucleophiles.

Physicochemical Properties

While detailed experimental data on melting/boiling points and solubility remain limited in publicly available literature, computational models predict the following properties:

-

Density: ~0.89–0.92 g/cm³ (typical for branched alkanes).

-

Boiling Point: Estimated 180–200°C (dependent on isomer distribution).

-

Polarity: Low, due to the hydrocarbon skeleton, but enhanced by the polar C-Cl bond.

Synthesis and Manufacturing

Chloromethylation of 3,5-Dimethyloctane

The primary synthesis route involves chloromethylation, where 3,5-dimethyloctane reacts with chloromethylating agents such as chloromethyl methyl ether (ClCH₂OCH₃) or dimethyl sulfate ((CH₃O)₂SO₂) under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution (EAS) mechanisms, though aliphatic chloromethylation may involve radical intermediates.

Reaction Conditions:

-

Temperature: 40–60°C.

-

Solvent: Dichloromethane or tetrahydrofuran (THF).

-

Catalyst: Lewis acids (e.g., AlCl₃) for EAS pathways.

Radical Chlorination

An alternative method employs radical chlorination of 3,5-dimethyloctane using chlorine gas (Cl₂) under UV light. This process follows a free-radical chain mechanism:

-

Initiation: Cl₂ → 2Cl- (UV cleavage).

-

Propagation:

-

Cl- + C₈H₁₈ → C₈H₁₇- + HCl.

-

C₈H₁₇- + Cl₂ → C₈H₁₇Cl + Cl- .

-

-

Termination: Radical recombination.

Key Challenges:

-

Regioselectivity: Competing formation of isomers (e.g., 4-chloro derivatives).

-

Byproducts: Polychlorinated species requiring fractional distillation for purification.

Applications in Organic Synthesis and Industry

Building Block for Complex Molecules

The compound’s chloromethyl group serves as a versatile handle for constructing pharmaceuticals, agrochemicals, and polymers. Notable applications include:

-

Nucleophilic Substitution (SN2): Reaction with hydroxide (OH⁻) yields 3,5-dimethyloctan-5-ol, a precursor to surfactants.

-

Elimination Reactions: Treatment with strong bases (e.g., KOH) produces alkenes via dehydrohalogenation.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids forms biaryl structures.

Industrial Relevance

-

Lubricant Additives: Derivatives improve viscosity indices in engine oils.

-

Flame Retardants: Brominated analogs (e.g., 5-bromo-3,5-dimethyloctane) are used in plastics.

Comparative Analysis with Analogous Compounds

The reactivity and applications of 5-(Chloromethyl)-3,5-dimethyloctane are contextualized through comparisons with structurally related halogenated alkanes:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-2-methylpentane | C₆H₁₁Cl | Smaller carbon chain; limited steric hindrance enhances SN2 reactivity. |

| 2-Chloro-4-methylhexane | C₇H₁₃Cl | Asymmetric branching; variable regioselectivity in elimination reactions. |

| 1-Bromo-3,5-dimethyloctane | C₁₀H₂₁Br | Bromine’s superior leaving-group ability accelerates nucleophilic substitution. |

| 5-Bromo-3,5-dimethyloctane | C₁₀H₂₁Br | Structural isomerism alters thermal stability and reaction pathways. |

Critical Insights:

-

Halogen Identity: Bromine’s polarizability (vs. chlorine) lowers activation energy in substitution reactions.

-

Branching Effects: Increased steric bulk at reactive sites slows SN2 mechanisms but favors elimination.

Future Directions and Research Opportunities

-

Green Synthesis: Developing catalytic systems to minimize byproduct formation.

-

Computational Modeling: DFT studies to predict regioselectivity in radical chlorination.

-

Biological Applications: Exploring antimicrobial derivatives via functional group interconversion.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume